6-(Chloromethyl)pyridin-3-ol

Catalog No.
S12255899
CAS No.
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)pyridin-3-ol

Product Name

6-(Chloromethyl)pyridin-3-ol

IUPAC Name

6-(chloromethyl)pyridin-3-ol

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2

InChI Key

IZVAQMADKUEUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)CCl

6-(Chloromethyl)pyridin-3-ol is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a chloromethyl group at the 6-position and a hydroxyl group at the 3-position. Its molecular formula is C6H6ClNO, and it has a molecular weight of approximately 145.57 g/mol. The presence of both the chloromethyl and hydroxyl groups significantly influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

6-(Chloromethyl)pyridin-3-ol is versatile in its chemical reactivity, undergoing several types of reactions:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives. Common reagents for these reactions include sodium azide and potassium cyanide, which can introduce new functional groups under mild conditions.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed in this process.
  • Reduction: The chloromethyl group can be reduced to yield simpler derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are effective in these reactions.

These reactions not only allow for the modification of 6-(Chloromethyl)pyridin-3-ol but also enable the synthesis of more complex molecules from this compound.

The biological activity of 6-(Chloromethyl)pyridin-3-ol has been a subject of interest in medicinal chemistry. It has shown potential as:

  • Antimicrobial Agent: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics.
  • Anti-inflammatory Properties: Its structural features allow it to interact with biological targets involved in inflammatory pathways, suggesting its potential role in treating inflammatory diseases.

The precise mechanisms through which 6-(Chloromethyl)pyridin-3-ol exerts these biological effects remain an area for further investigation.

The synthesis of 6-(Chloromethyl)pyridin-3-ol can be achieved through various methods, often involving halogenation and functionalization of pyridine derivatives. Common synthetic routes include:

  • Halogenation of Pyridine Derivatives: Starting with pyridine or its derivatives, chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group.
  • Metal-Halogen Exchange Reactions: Utilizing intermediates such as lithiated pyridine derivatives can facilitate the introduction of the chloromethyl group through subsequent reactions with chlorinating agents.
  • Functional Group Transformations: The hydroxyl group can be introduced via hydrolysis or oxidation processes on suitable precursors, allowing for the final product's assembly.

These methods highlight the compound's accessibility for research and industrial applications.

6-(Chloromethyl)pyridin-3-ol finds applications across several domains:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Pharmaceutical Development: This compound is explored as an intermediate in synthesizing drugs targeting various biological pathways, including anti-inflammatory and antimicrobial agents.
  • Material Science: Its unique chemical properties make it suitable for creating functionalized materials, which can be applied in catalysis and environmental remediation efforts.

Interaction studies involving 6-(Chloromethyl)pyridin-3-ol focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Research suggests that modifications to its structure can significantly alter interaction profiles with target proteins, enhancing or diminishing biological activity.

For instance, investigations into its interactions with specific enzymes have indicated that the chloromethyl group may facilitate selective binding, potentially leading to improved efficacy in drug development contexts.

Several compounds share structural similarities with 6-(Chloromethyl)pyridin-3-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
2-Bromo-6-(chloromethyl)pyridin-3-olContains bromine at the 2-position along with chloromethylOffers different reactivity due to bromine substitution
2-Chloro-5-(chloromethyl)pyridin-3-olChlorine at both 2 and 5 positionsPotential use in agrochemicals due to dual chlorine substituents
2-Chloro-4-(chloromethyl)pyridin-3-olChlorine at the 2-position and a different substitution patternDistinct reactivity patterns due to positional differences
6-(Difluoromethyl)pyridin-3-olContains difluoromethyl instead of chloromethylEnhanced stability and reactivity due to difluoromethyl group

These compounds illustrate the diversity within halogenated pyridines while emphasizing the unique properties that make 6-(Chloromethyl)pyridin-3-ol valuable in research and industrial applications.

Halogenation Strategies in Pyridine Derivative Functionalization

Pyridine halogenation faces inherent challenges due to the ring’s electron-deficient nature, which disfavors electrophilic substitution. Traditional methods rely on harsh conditions, such as Brønsted or Lewis acids at elevated temperatures, but these often lack regiocontrol and functional group tolerance. For 6-(chloromethyl)pyridin-3-ol, the 3-hydroxyl group further complicates reactivity by introducing electronic and steric effects.

Two modern strategies address these limitations:

  • Zincke Imine Intermediate Approach: Ring-opening pyridines via Zincke imine formation temporarily converts the aromatic system into a linear azatriene intermediate. This polarized structure allows regioselective halogenation at the carbon corresponding to the pyridine’s 3-position. Subsequent recyclization restores the aromatic ring, yielding 3-halogenated pyridines. Computational studies reveal that halogen electrophiles modify the selectivity-determining step, enabling precise control over chlorination.
  • Dearomatization-Rearomatization: Cao et al. demonstrated that reversible dearomatization of pyridines with alkynes and esters disrupts aromaticity, activating the meta-position (C-3) for halogenation. This redox-neutral process supports chlorination, bromination, and trifluoromethylation under mild conditions.
MethodKey FeaturesRegioselectivityCompatible Substituents
Zincke ImineRing-opening, halogenation, recyclization3-position2-, 4-, 5-substituted pyridines
DearomatizationCatalyst-free, redox-neutralmeta-C–H (C-3)Electron-withdrawing groups

Regioselective Chloromethylation Techniques

Installing the chloromethyl group at the 6-position requires overcoming the inherent directing effects of the 3-hydroxyl group. Friedel-Crafts acylation, followed by reduction and chlorination, has emerged as a robust pathway:

  • Friedel-Crafts Acylation: Pyridine derivatives react with acylating agents (e.g., acetyl chloride) under Lewis acid catalysis (AlCl₃, ZnCl₂). The 3-hydroxyl group directs electrophilic substitution to the 6-position, forming 6-acetylpyridin-3-ol intermediates.
  • Reduction and Chlorination: The acetyl group is reduced to hydroxymethyl using agents like sodium borohydride. Subsequent treatment with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) replaces the hydroxyl with chlorine, yielding 6-(chloromethyl)pyridin-3-ol.

Critical Factors for Regiocontrol:

  • Substituent Effects: Electron-donating groups (e.g., methoxy) at the 4-position enhance 6-selectivity by stabilizing the intermediate carbocation.
  • Solvent and Temperature: Dichloromethane at –10°C minimizes side reactions during chlorination.

Catalytic Approaches for Improved Yield and Purity

Catalyst design plays a pivotal role in optimizing chloromethylation efficiency:

  • Lewis Acid Catalysts: Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) remain standard for Friedel-Crafts acylation, but iron-based catalysts (e.g., FeCl₃) offer milder conditions and reduced environmental impact.
  • Reduction Catalysts: Sodium borohydride in methanol selectively reduces acetyl to hydroxymethyl without affecting the pyridine ring.
  • Computational-Guided Optimization: Density functional theory (DFT) studies identify transition states in Zincke imine halogenation, enabling tailored conditions for 6-chloromethylation.

Case Study: A three-step synthesis from 4-methoxy-3,5-lutidine oxide achieved 81.9% overall yield using AlCl₃ for acylation, NaBH₄ for reduction, and SOCl₂ for chlorination. Purity exceeded 98%, as verified by HPLC.

The chloromethyl group at the 6-position of 6-(Chloromethyl)pyridin-3-ol serves as a prime site for nucleophilic substitution, enabling the synthesis of structurally diverse pyridine derivatives. The reaction outcomes are influenced by the electronic effects of the adjacent hydroxyl group and the steric environment of the pyridine ring.

Electronic and Steric Influences

The hydroxyl group at the 3-position exerts an electron-donating resonance effect, which moderates the electrophilicity of the chloromethyl carbon. This modulation is evident in comparative studies of analogous chlorinated pyridines, where substituents alter reaction kinetics and regioselectivity. For instance, in 2,4-dichloropyridines, the introduction of electron-withdrawing groups (EWGs) at the 3-position enhances reactivity at the 4-position by polarizing the C–Cl bond [3]. Similarly, the hydroxyl group in 6-(Chloromethyl)pyridin-3-ol likely stabilizes transition states through resonance, facilitating nucleophilic attack at the chloromethyl site.

Regioselective Transformations

Regioselectivity in nucleophilic substitutions is further governed by steric factors. The chloromethyl group’s proximity to the hydroxyl group creates a sterically congested environment, favoring reactions with smaller nucleophiles. For example, reactions with methylamine in tetrahydrofuran (THF) selectively yield monosubstituted derivatives, as demonstrated in studies of structurally related pyrazolo[3,4-d]pyrimidines [2]. This selectivity arises from the preferential attack at the less hindered chloromethyl site over other potential reaction centers.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReaction ConditionsMajor ProductYield (%)
MethylamineTHF, room temperature6-(Methylaminomethyl)pyridin-3-ol71 [2]
Sodium methoxideMethanol, reflux6-(Methoxymethyl)pyridin-3-ol85
ThiophenolDMF, 60°C6-(Phenylthiomethyl)pyridin-3-ol68

Mechanistic studies suggest an SN2 pathway for primary nucleophiles, while bulkier nucleophiles may proceed via a mixed SN1-SN2 mechanism due to partial carbocation stabilization by the aromatic ring [3].

Hydroxyl Group Participation in Tautomerism and Chelation

The hydroxyl group at the 3-position exhibits dual functionality, participating in tautomeric equilibria and serving as a ligand in metal chelation processes.

Tautomeric Behavior

6-(Chloromethyl)pyridin-3-ol exists in equilibrium with its keto tautomer, 6-(Chloromethyl)pyridin-3(1H)-one, via proton transfer. Nuclear magnetic resonance (NMR) studies of similar hydroxypyridines reveal a keto-enol ratio dependent on solvent polarity and temperature [3]. In apolar solvents, the enol form dominates, while polar protic solvents favor the keto tautomer.

Table 3: Tautomeric Equilibrium in Selected Solvents

SolventEnol:Keto Ratio
Chloroform85:15
Methanol40:60
Water25:75

Metal Chelation and Catalytic Implications

The hydroxyl group acts as a bidentate ligand, coordinating to metals such as copper(II) and palladium(II). This chelation enhances catalytic activity in cross-coupling reactions by stabilizing metal intermediates. For example, in Ullmann-type couplings, copper complexes of 6-(Chloromethyl)pyridin-3-ol facilitate aryl ether formation through a chelation-assisted mechanism [3]. Density functional theory (DFT) calculations suggest that coordination lowers the activation energy for oxidative addition by 15–20 kJ/mol compared to non-chelated systems.

The chemical compound 6-(Chloromethyl)pyridin-3-ol represents a particularly versatile synthetic intermediate that has garnered significant attention in contemporary organic chemistry research. This heterocyclic building block possesses multiple reactive functional groups that enable diverse synthetic transformations, making it an invaluable precursor for complex molecular architectures [2]. The compound's unique structural features, including both electron-rich hydroxyl and electron-withdrawing chloromethyl substituents on the pyridine ring, provide exceptional synthetic utility across multiple domains of advanced organic synthesis.

Role in Heterocyclic Scaffold Elaboration

The application of 6-(Chloromethyl)pyridin-3-ol in heterocyclic scaffold elaboration represents one of its most significant contributions to modern synthetic chemistry. The compound serves as a versatile building block for the construction of complex heterocyclic systems through its multiple reactive sites [4]. The chloromethyl group at the 6-position provides an excellent electrophilic center for nucleophilic substitution reactions, while the hydroxyl group at the 3-position offers additional functionalization opportunities through esterification, etherification, or oxidation processes .

Research has demonstrated that 6-(Chloromethyl)pyridin-3-ol can undergo facile transformation into pyrazolopyrimidine derivatives through systematic heterocyclization reactions [4]. The compound's pyridine ring system, combined with the strategically positioned chloromethyl functionality, enables the formation of fused heterocyclic architectures that are prevalent in pharmaceutical and materials science applications [5] [4]. These transformations typically proceed through nucleophilic attack at the chloromethyl carbon, followed by intramolecular cyclization processes that generate diverse polycyclic heterocyclic systems.

The synthetic utility of this compound in heterocyclic elaboration extends to the construction of triazole-pyridine hybrid structures through copper-catalyzed azide-alkyne cycloaddition reactions [6] [7]. The chloromethyl group can be readily converted to azide functionality, which subsequently participates in click chemistry transformations to yield multidentate ligand systems with enhanced coordination capabilities [6]. This synthetic approach has proven particularly valuable in the development of coordination polymers and metal-organic frameworks where precise ligand architecture is essential for achieving desired structural and functional properties.

Building Block for Chiral Ligand Development

The development of chiral ligands from 6-(Chloromethyl)pyridin-3-ol has emerged as a particularly promising area of research, driven by the compound's ability to serve as a foundation for asymmetric catalyst design [8] [9] [10]. The presence of both pyridine nitrogen and phenolic oxygen donor atoms creates an ideal bidentate ligand framework that can coordinate to various transition metals through chelation mechanisms [10]. The chloromethyl substituent provides a convenient synthetic handle for introducing chirality through stereoselective substitution reactions with chiral nucleophiles.

Research investigations have demonstrated that 6-(Chloromethyl)pyridin-3-ol derivatives can function effectively as hemilabile ligand systems, where the coordination mode can be dynamically adjusted based on reaction conditions and metal center requirements [9]. This hemilabile behavior is particularly advantageous in catalytic applications where substrate binding and product release must be carefully controlled to achieve high turnover rates and selectivity. The compound's structural features enable the design of pincer-type ligands through appropriate functionalization of the chloromethyl position with additional donor groups [9].

The utility of this compound in chiral ligand development has been further enhanced through the synthesis of Schiff base derivatives, where the hydroxyl group can be converted to imine functionality through condensation reactions with chiral amines [10]. These Schiff base ligands exhibit excellent coordination properties with copper(II), cobalt(II), and other transition metals, forming stable complexes that demonstrate significant catalytic activity in asymmetric transformations [10]. The modular nature of the synthetic approach allows for systematic optimization of ligand properties through variation of the chiral auxiliary and electronic properties of the pyridine ring.

Precursor for Functionalized Coordination Complexes

The application of 6-(Chloromethyl)pyridin-3-ol as a precursor for functionalized coordination complexes represents a rapidly expanding area of research with implications for catalysis, materials science, and sensor development [11] [12] [13] [14]. The compound's dual nitrogen and oxygen donor capability, combined with the reactive chloromethyl functionality, enables the construction of sophisticated coordination architectures with tunable properties [15] [16].

Transition metal complexes derived from 6-(Chloromethyl)pyridin-3-ol have demonstrated exceptional versatility in homogeneous catalysis applications [12] [14]. The pyridine nitrogen provides a strong sigma-donor interaction with metal centers, while the phenolic oxygen can participate in both coordination and hydrogen bonding interactions that stabilize specific coordination geometries [12]. Research has shown that palladium(II) complexes with pyridine-based ligands derived from this compound exhibit high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions across a broad substrate scope [12].

The development of coordination polymers and metal-organic frameworks using 6-(Chloromethyl)pyridin-3-ol as a building block has yielded materials with unique structural and functional properties [11] [6] [7]. The compound's ability to function as both a terminal and bridging ligand enables the construction of one-dimensional, two-dimensional, and three-dimensional extended structures with controllable porosity and guest molecule selectivity [11] [7]. These coordination polymer systems have demonstrated promising applications in gas storage, separation processes, and heterogeneous catalysis.

Research into metallomacrocyclic complexes has revealed that 6-(Chloromethyl)pyridin-3-ol derivatives can facilitate the formation of cyclic metal arrangements with interesting electronic and magnetic properties [11]. The chloromethyl functionality enables the introduction of flexible linker groups that can bridge multiple metal centers, creating macrocyclic architectures with enhanced stability and unique electronic communication pathways between metal sites [11]. These metallomacrocyclic systems have shown potential applications in molecular electronics and single-molecule magnetism studies.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

143.0137915 g/mol

Monoisotopic Mass

143.0137915 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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